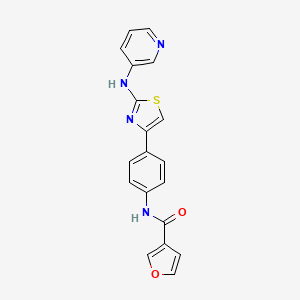

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide

Description

N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide is a heterocyclic compound featuring a thiazole core linked to a pyridine moiety via an amino group and a furan-3-carboxamide substituent. This structure integrates pharmacophoric elements common in kinase inhibitors and anticancer agents, including hydrogen-bond donors (pyridin-3-ylamino), π-π stacking motifs (thiazole and phenyl rings), and a polar carboxamide group.

Properties

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c24-18(14-7-9-25-11-14)21-15-5-3-13(4-6-15)17-12-26-19(23-17)22-16-2-1-8-20-10-16/h1-12H,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROSPJJVDWRYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Formation of the Phenyl-Furan Moiety: The phenyl group is introduced via a Suzuki coupling reaction, and the furan ring is formed through a cyclization reaction.

Final Coupling: The intermediate compounds are then coupled to form the final product, this compound, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly against various human cancer cell lines. Research indicates that thiazole and pyridine derivatives exhibit potent antiproliferative effects, making them valuable in the design of anticancer agents.

Case Studies and Findings

- Study on Thiazole-Pyridine Hybrids : A study synthesized thiazole-pyridine hybrids and evaluated their anticancer activity against several cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One compound demonstrated an IC50 of 5.71 µM, outperforming the standard drug 5-fluorouracil (IC50 6.14 µM), indicating significant potential for breast cancer therapy .

- Structure-Activity Relationship Analysis : A comprehensive analysis revealed that the presence of electron-withdrawing groups, such as chlorine or fluorine, significantly enhances the anticancer activity of these compounds. For instance, a derivative with a chlorine atom at the 4-position on the pyridine ring showed improved efficacy .

Synthesis and Derivatives

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

- Formation of the thiazole ring.

- Introduction of the pyridine moiety.

- Coupling with furan derivatives to achieve the final compound.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Thioamide + α-haloketone |

| 2 | Nucleophilic Substitution | Pyridine derivative |

| 3 | Coupling | Furan carboxylic acid |

This synthetic flexibility allows for the development of various derivatives that can be screened for enhanced biological activity.

Broader Therapeutic Applications

Beyond oncology, compounds similar to this compound have been investigated for other therapeutic areas:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against bacterial strains, although specific data for this compound is limited .

- Neurological Disorders : Related thiazole derivatives have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Thiazole-Based Derivatives with Ureido Substituents

Compounds 10d , 10e , and 10f () share a thiazole-phenyl backbone but differ in substituents:

- 10d : Contains a 4-(trifluoromethyl)phenyl ureido group.

- 10e : Features a 3-(trifluoromethyl)phenyl ureido group.

- 10f : Substituted with a 3-chlorophenyl ureido group.

| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 10d | 4-(CF₃)phenyl ureido | 93.4 | 548.2 | High electron-withdrawing CF₃ |

| 10e | 3-(CF₃)phenyl ureido | 92.0 | 548.2 | Meta-CF₃ enhances lipophilicity |

| 10f | 3-Cl phenyl ureido | 89.1 | 514.2 | Moderate polarity with Cl |

These analogs demonstrate that trifluoromethyl groups (in 10d and 10e ) improve synthetic yields compared to chloro-substituted 10f , likely due to enhanced stability during synthesis. The CF₃ group may also influence bioavailability by increasing membrane permeability .

Furan-Carboxamide Derivatives

The compound N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () shares a thiazole-furan-carboxamide scaffold but includes a 3-methoxybenzylamino side chain. Its molecular weight (371.4 g/mol) is lower than the target compound, suggesting reduced steric bulk. The methoxy group may enhance solubility but could limit blood-brain barrier penetration compared to non-polar substituents .

Oxazolo-Pyridine-Thiazole Hybrids

6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () incorporates an oxazolo-pyridine fused system. This structural complexity increases rigidity and may improve target binding affinity due to additional π-π interactions. However, the added rings could reduce metabolic stability compared to simpler thiazole derivatives .

Chlorophenyl and Nitrobenzoyl Analogs

Compounds such as 609796-13-6 () feature chloro-nitrobenzoyl groups linked to thiophene or benzothiophene cores. However, nitro groups are often associated with toxicity, limiting their therapeutic utility compared to safer substituents like furans or pyridines .

Key Findings and Implications

Substituent Effects : Trifluoromethyl and chloro groups (e.g., 10d , 10e , 10f ) optimize synthetic yields and modulate lipophilicity, whereas methoxy groups () improve solubility .

Core Modifications : Fused systems () enhance binding interactions but may complicate pharmacokinetics. Simpler thiazole-furan scaffolds balance synthetic feasibility and bioactivity .

Functional Group Trade-offs : Electron-withdrawing groups (nitro, CF₃) improve stability but may introduce toxicity risks, as seen in .

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a furan ring, a thiazole moiety, and a pyridine derivative. The molecular formula is , and it exhibits various functional groups that contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro evaluations have shown that compounds with thiazole rings exhibit significant activity against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Pathogen Tested |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 7b | 0.20 | Escherichia coli |

| N/A | N/A | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives are particularly effective against gram-positive and gram-negative bacteria, as well as fungi .

Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated. Studies show that this compound can inhibit the growth of various cancer cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

These results suggest that modifications in the structure significantly enhance the antiproliferative activity, making it a candidate for further development in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The presence of electron-withdrawing groups in the thiazole ring enhances binding affinity to target proteins involved in microbial resistance and cancer cell proliferation.

Case Studies

- Antimicrobial Synergy : A study demonstrated that combining this compound with traditional antibiotics like Ciprofloxacin resulted in enhanced antimicrobial effects against resistant strains of bacteria .

- Anticancer Efficacy : In a preclinical model, the compound showed significant tumor reduction in xenograft models of breast cancer when administered at optimized doses, highlighting its potential for therapeutic application .

Q & A

Q. Table 1. Key Synthetic Parameters for Thiazole-Pyridine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Cyclization agent | I₂, Et₃N in DMF | |

| Reaction time | 1–3 hours at reflux | |

| Purification | Silica gel chromatography |

Q. Table 2. Spectroscopic Benchmarks

| Functional Group | IR Range (cm⁻¹) | ¹H NMR (ppm) |

|---|---|---|

| NH (thiazole) | 3200–3400 | 8.2–8.5 (broad) |

| C=O (carboxamide) | 1650–1750 | - |

| Pyridine protons | - | 7.5–8.5 (m, 1H) |

Critical Analysis of Evidence

- Discrepancies in melting points (e.g., 238–240°C vs. 276–278°C in similar compounds ) highlight the need for rigorous crystallization protocol documentation.

- Biological activity variations in analogues (e.g., antimicrobial vs. antitumor ) suggest context-dependent target engagement, requiring mechanistic studies (e.g., CRISPR screens or proteomics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.